molecular formula C16H9N3O2S2 B2776462 (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 868154-80-7

(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2776462
CAS No.: 868154-80-7
M. Wt: 339.39
InChI Key: XLPRNZGNVFPYRN-XYOKQWHBSA-N
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Description

The compound "(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile" features a conjugated acrylonitrile backbone linked to a 4-nitrophenyl group and a 4-(thiophen-2-yl)-1,3-thiazol-2-yl moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (thiophene) substituents, making it a promising candidate for applications in materials science and medicinal chemistry. Its synthesis typically involves Knoevenagel condensation or microwave-assisted reactions, as seen in structurally related compounds .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c17-9-12(8-11-3-5-13(6-4-11)19(20)21)16-18-14(10-23-16)15-2-1-7-22-15/h1-8,10H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPRNZGNVFPYRN-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 2-(4-(thiophen-2-yl)thiazol-2-yl)acetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. In a study evaluating various thiazole derivatives, compounds similar to (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against certain bacterial strains, which suggests potential for development as antimicrobial agents .

CompoundMIC (µg/ml)Activity
Compound A100Moderate
Compound B200Mild
Compound C400Weak

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. A study highlighted that certain thiazole-containing compounds showed promising results in inhibiting tumor growth in vitro and in vivo models . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Organic Electronics

The incorporation of thiophene and thiazole units in organic semiconductors has garnered attention for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties of this compound make it a candidate for enhancing the performance of these devices due to its ability to facilitate charge transport .

Photovoltaic Applications

Studies have shown that compounds with similar structures can improve the efficiency of solar cells by optimizing the charge separation and transport processes within the active layer of the device. The introduction of such compounds into polymer blends has been reported to enhance light absorption and overall energy conversion efficiency .

Pesticidal Activity

Research into the pesticidal properties of thiazole derivatives indicates potential applications as agrochemicals. Compounds structurally related to this compound have been evaluated for their effectiveness against various pests and pathogens affecting crops. Preliminary results suggest that these compounds can act as effective fungicides or insecticides .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various thiazole derivatives, including those similar to this compound, tested their efficacy against E. coli and Staphylococcus aureus. The results indicated that modifications to the nitrophenyl group significantly affected antimicrobial potency.

Case Study 2: Organic Photovoltaics

In another investigation, researchers incorporated thiophene-based compounds into polymer blends used in OPVs. The findings revealed enhanced charge mobility and improved power conversion efficiencies compared to control samples without these additives.

Mechanism of Action

The mechanism of action of (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Compound A : (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile ()
  • Key Differences : The 4-nitrophenyl group on the thiazole ring is retained, but the acrylonitrile’s phenyl group is substituted with 3,4-dimethoxy groups instead of thiophene.
  • The nitro group maintains strong electron-withdrawing effects, influencing redox properties .
Compound B : 2-(1,3-Benzothiazol-2-yl)-3-(thiophen-2-yl)prop-2-enenitrile ()
  • Key Differences : Replaces the thiazole ring with a benzothiazole moiety and lacks the nitro group.
  • Impact : The benzothiazole ring increases aromaticity and planar rigidity, which may enhance fluorescence properties. The absence of the nitro group reduces electrophilicity, altering reactivity in cross-coupling reactions .
Compound C : (E)-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile ()
  • Key Differences : Substitutes the nitro group with a 4-methoxyphenyl group on the thiazole ring.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₇H₁₀N₄O₂S₂ (calculated) C₂₀H₁₅N₃O₄S C₁₄H₈N₂S₂ C₁₇H₁₃N₃OS₂
Molecular Weight 390.42 g/mol 393.42 g/mol 292.36 g/mol 363.43 g/mol
Melting Point Not reported 178–180°C 145–147°C 162–164°C
Solubility Low in water, high in DMSO Moderate in ethanol Low in chloroform High in acetone

Biological Activity

The compound (2E)-3-(4-nitrophenyl)-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile , also known by its CAS number 135950-59-3, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H9N3O2SC_{13}H_9N_3O_2S with a molecular weight of approximately 259.28 g/mol. The structure features a nitrophenyl group and a thiophenyl-thiazole moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Compounds containing nitrophenyl and thiophene groups have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Similar derivatives have demonstrated effective antimicrobial properties against a range of pathogens. For instance, studies on related thiazole derivatives have shown promising results against bacterial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce cytotoxic effects in cancer cell lines. The presence of the thiazole and nitrophenyl groups is believed to enhance its anticancer potential.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Free Radical Scavenging : The antioxidant properties are likely due to the ability of the nitrophenyl group to scavenge free radicals.

Antioxidant Studies

A study evaluated the antioxidant capacity of related thiazole derivatives and found that compounds with similar structural motifs exhibited high radical scavenging activity. This suggests that this compound could possess comparable antioxidant effects .

Antimicrobial Activity

Research into thiazole derivatives has shown promising antimicrobial activity against various bacterial strains. For example, compounds with a thiophene-thiazole framework demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating that this compound may similarly exhibit antimicrobial properties .

Anticancer Activity

In vitro studies have assessed the anticancer potential of compounds structurally related to this compound. These studies indicated that such compounds could induce apoptosis in human cancer cell lines like A549 (lung cancer) and HepG2 (liver cancer) cells . The mechanisms involved include cell cycle arrest and induction of pro-apoptotic factors.

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of bacteria such as E. coli and S. aureus
AnticancerInduces apoptosis in cancer cell lines (A549, HepG2)

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